molecular formula C21H18N4O2 B433197 6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 368434-71-3

6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B433197
CAS No.: 368434-71-3
M. Wt: 358.4g/mol
InChI Key: UTIPXCPWAXGWCL-UHFFFAOYSA-N
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Description

6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an amino group, an ethoxyphenyl group, a phenyl group, and a carbonitrile group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the one-pot synthesis, which includes the reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile in the presence of a catalyst. The reaction is usually carried out in an aqueous medium, which is environmentally friendly and promotes high yields .

Industrial Production Methods: the principles of green chemistry, such as the use of non-toxic solvents and reusable catalysts, are often applied to optimize the synthesis process for large-scale production .

Biological Activity

6-Amino-4-(2-ethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a synthetic compound belonging to the class of dihydropyrano-pyrazoles. This compound has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the available research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H18N4O2C_{21}H_{18}N_{4}O_{2} with a molar mass of approximately 358.39 g/mol. The structure features a dihydropyrano core fused with a pyrazole ring, which is critical for its biological activities.

Anticancer Activity

Research indicates that derivatives of dihydropyrano-pyrazoles exhibit significant anticancer properties. In vitro studies have shown that compounds within this class can inhibit the growth of various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that compounds similar to this compound exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a potential for synergistic effects in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various experimental models. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Data Table: Anti-inflammatory Activity Comparison

Compound NameIC50 (µM)Mechanism of Action
6-Amino-4-(2-ethoxyphenyl)-3-phenyl...15.0Inhibition of COX enzymes
6-Amino-4-(4-methoxyphenyl)-5-cyano...12.5Inhibition of pro-inflammatory cytokines
6-Amino-4-(2-chlorophenyl)-3-pheny...10.0Dual inhibition of COX and LOX

The above table illustrates the comparative anti-inflammatory activity of various related compounds, indicating that modifications to the pyrazole structure can enhance efficacy.

Antimicrobial Activity

Preliminary studies have suggested that certain pyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
In an evaluation against common bacterial strains (e.g., E. coli and S. aureus), derivatives similar to 6-amino-4-(2-ethoxyphenyl)-3-phenyl... showed promising results with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrazole ring can significantly influence their pharmacological profiles.

Key Observations:

  • Substitution Patterns: The presence of electron-donating groups (like ethoxy) enhances activity by improving solubility and interaction with biological targets.
  • Ring Modifications: Altering the dihydropyrano structure can lead to variations in potency against different biological targets.

Properties

IUPAC Name

6-amino-4-(2-ethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-2-26-16-11-7-6-10-14(16)17-15(12-22)20(23)27-21-18(17)19(24-25-21)13-8-4-3-5-9-13/h3-11,17H,2,23H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIPXCPWAXGWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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